3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) attached to the pyrazole ring at the 3-position, and a carboxylic acid group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with furan-3-carbaldehyde and hydrazine hydrate.
Reaction Steps:
Condensation Reaction: Furan-3-carbaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable acid catalyst to form the pyrazole ring.
Carboxylation: The resulting pyrazole compound is then carboxylated using reagents such as carbon dioxide or formic acid to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-3-carboxaldehyde or furan-3-carboxylic acid.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are employed.
Major Products Formed:
Oxidation Products: Furan-3-carboxaldehyde, furan-3-carboxylic acid.
Reduction Products: Pyrazoline derivatives.
Substitution Products: Esters, amides, and other carboxylic acid derivatives.
Mechanism of Action
Target of Action
Furan and pyrazole derivatives have been found to interact with multiple receptors and have shown a wide range of biological activities . .
Mode of Action
The mode of action of a compound depends on its chemical structure and the target it interacts with. Furan and pyrazole derivatives have been found to interact with multiple receptors, leading to various biological activities
Biochemical Pathways
Furan and pyrazole derivatives can affect various biochemical pathways due to their wide range of biological activities
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Furan and pyrazole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities
Scientific Research Applications
3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid has found applications in various scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory, analgesic, and antipyretic agents.
Biology: The compound is used in biological studies to investigate its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: It is utilized in the design and synthesis of new materials with specific properties, including polymers and coatings.
Comparison with Similar Compounds
3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Furan-3-carbaldehyde: While both compounds contain the furan ring, the presence of the carboxylic acid group in this compound gives it distinct chemical properties and reactivity.
Pyrazole Derivatives: Other pyrazole derivatives may lack the furan ring or have different substituents, leading to variations in their biological activities and applications.
Carboxylic Acid Derivatives: Compounds with different carboxylic acid derivatives (e.g., esters, amides) exhibit different solubility, stability, and reactivity profiles compared to the parent carboxylic acid.
Properties
IUPAC Name |
5-(furan-3-yl)-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBOYPZOISKQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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